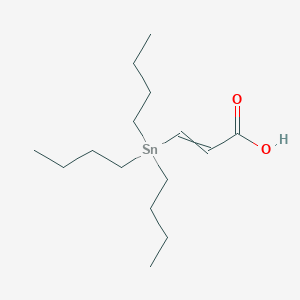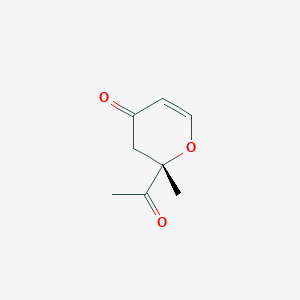
(2S)-2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one is an organic compound with a unique structure that includes a pyran ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C8H12O2, and it is known for its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of acetylacetone and formaldehyde in the presence of a base catalyst. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the desired pyran ring structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
化学反応の分析
Types of Reactions: (2S)-2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyran ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(2S)-2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which (2S)-2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system .
類似化合物との比較
(2S)-Naringenin: A dihydro-flavonoid with similar structural features.
(2S)-Hydroxyoctanoic Acid: Another compound with a similar stereochemistry.
Uniqueness: (2S)-2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one is unique due to its specific pyran ring structure and the presence of both acetyl and methyl groups. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
200421-48-3 |
|---|---|
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC名 |
(2S)-2-acetyl-2-methyl-3H-pyran-4-one |
InChI |
InChI=1S/C8H10O3/c1-6(9)8(2)5-7(10)3-4-11-8/h3-4H,5H2,1-2H3/t8-/m0/s1 |
InChIキー |
YOKRMWXCLIUDQT-QMMMGPOBSA-N |
異性体SMILES |
CC(=O)[C@@]1(CC(=O)C=CO1)C |
正規SMILES |
CC(=O)C1(CC(=O)C=CO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


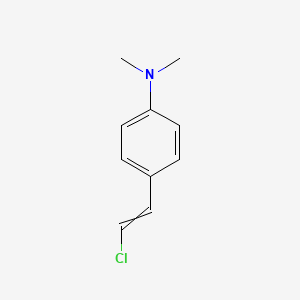
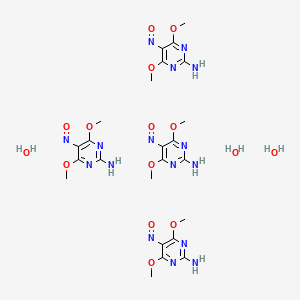
![Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B12567763.png)
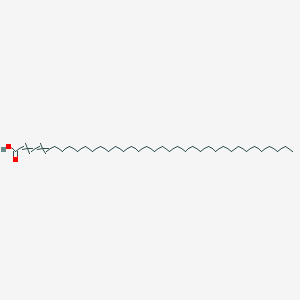


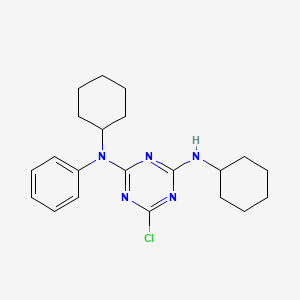
![[(1-Iodo-2-phenylethenyl)selanyl]benzene](/img/structure/B12567794.png)
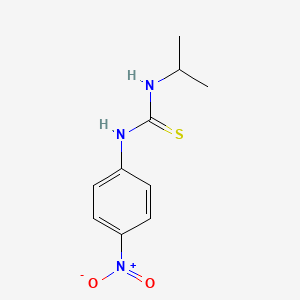
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)
![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
![N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine](/img/structure/B12567856.png)
